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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA

gene, which lead to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency

causes the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide

(Gb3), in various tissues, leading to severe multi-organ pathology. Migalastat (N-butyl-

deoxynojirimycin) is an orally administered pharmacological chaperone designed to treat Fabry

disease in patients with specific, "amenable" GLA mutations. Unlike enzyme replacement

therapy (ERT), which introduces a recombinant version of the enzyme, migalastat acts by

selectively binding to and stabilizing certain misfolded mutant forms of the endogenous α-Gal

A. This guide provides a detailed technical overview of migalastat's mechanism of action, the

methodologies used to identify responsive patient populations, and a summary of its clinical

and pharmacological profile.
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Certain missense mutations in the GLA gene result in the production of misfolded but

potentially functional α-Gal A protein.[1] This misfolded enzyme is recognized by the quality

control system of the endoplasmic reticulum (ER) and targeted for premature degradation,

never reaching its site of action in the lysosome.[1]

Migalastat is an iminosugar analogue of the terminal galactose of Gb3 that acts as a

pharmacological chaperone.[2] Its mechanism involves:

Binding and Stabilization in the ER: At the neutral pH of the ER, migalastat selectively and

reversibly binds to the active site of amenable mutant α-Gal A proteins.[3][4] This binding

stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control system

and prevent its degradation.[2]

Trafficking to the Lysosome: The stabilized migalastat-α-Gal A complex is then trafficked

through the secretory pathway to the lysosomes.[2][4]

Dissociation and Enzyme Activity: Within the lysosome, two factors promote the dissociation

of migalastat from the enzyme: the acidic environment (lower pH) and the high

concentration of endogenous substrates like Gb3.[2][3] Once dissociated, the now correctly-

trafficked α-Gal A can catalyze the breakdown of Gb3 and related glycosphingolipids,

thereby reducing substrate accumulation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

